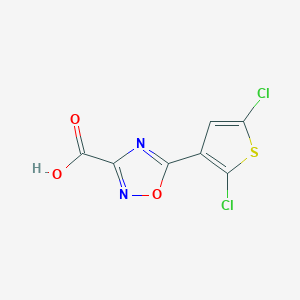

5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C7H2Cl2N2O3S |

|---|---|

Molecular Weight |

265.07 g/mol |

IUPAC Name |

5-(2,5-dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C7H2Cl2N2O3S/c8-3-1-2(4(9)15-3)6-10-5(7(12)13)11-14-6/h1H,(H,12,13) |

InChI Key |

DIMSCVSXCDASNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1C2=NC(=NO2)C(=O)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

Thiophene Derivatives : The 2,5-dichlorothiophene-3-carboxylic acid or its ester derivatives are synthesized or procured as starting materials. The dichlorothiophene ring is crucial for the final compound's biological activity and must be preserved during synthesis.

Amidoxime Formation : Amidoximes are typically prepared by reacting nitriles with hydroxylamine hydrochloride under basic conditions to introduce the oxime functionality necessary for oxadiazole ring closure.

Cyclization to 1,2,4-Oxadiazole Ring

The key step is the cyclization of amidoximes or acylhydrazides to form the 1,2,4-oxadiazole ring. Common dehydrating agents and conditions include:

These reagents facilitate intramolecular dehydration leading to ring closure, forming the oxadiazole nucleus.

Coupling Reactions and Functional Group Transformations

In some synthetic schemes, the carboxylic acid group is introduced or modified via coupling reactions:

Use of coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with bases like N,N-diisopropylethylamine (DIPEA) in solvents such as dichloromethane (DCM) to attach carboxylic acid moieties or amides to oxadiazole intermediates.

Optimization of reaction conditions shows that DCM and DIPEA provide superior yields compared to other solvents and bases.

Representative Synthetic Route Example

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Preparation of 2,5-dichlorothiophene-3-carboxylic acid or ester | Starting thiophene derivative synthesis | Purified thiophene acid/ester |

| 2 | Conversion of ester to amidoxime using hydroxylamine | Amidoxime intermediate formation | Amidoxime intermediate |

| 3 | Cyclization with POCl3 or SOCl2 in DMF or ethanol | Intramolecular dehydration to form oxadiazole ring | Formation of 1,2,4-oxadiazole ring |

| 4 | Hydrolysis or purification | Isolation of 5-(2,5-dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid | Pure target compound |

Critical Parameters Affecting Preparation

Choice of Dehydrating Agent : POCl3 and SOCl2 are most commonly used; POCl3 tends to give cleaner cyclization but requires careful temperature control.

Solvent Effects : Polar aprotic solvents like DMF and acetonitrile facilitate better yields in ring closure steps; DCM is preferred for coupling reactions.

Temperature and Time : Elevated temperatures (60–110°C) and reaction times from 1 hour to several hours are typical, balanced to maximize yield while minimizing side reactions.

Base Selection in Coupling : Organic bases such as DIPEA outperform inorganic bases for amide bond formations involving oxadiazole intermediates.

Research Findings and Yield Data

| Reaction Step | Conditions | Yield (%) | Reference Notes |

|---|---|---|---|

| Amidoxime formation | Hydroxylamine, basic aqueous medium | 75–85 | Efficient conversion from nitrile |

| Cyclization with POCl3 | POCl3, DMF, 80°C, 4 h | 70–90 | High purity oxadiazole ring formation |

| Cyclization with SOCl2 | SOCl2, ethanol, 80°C, 12 h | 65–80 | Good yields, requires post-reaction workup |

| Coupling with carboxylic acids (HATU/DIPEA/DCM) | Room temp, 3 h | 80–95 | High coupling efficiency, mild conditions |

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antioxidant properties.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to enzymes or receptors, altering their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, inhibiting their function and thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Heterocycle Type : Oxadiazoles (1,2,4-oxadiazole) exhibit greater metabolic stability compared to isoxazoles due to reduced ring strain and enhanced aromaticity.

- Substituent Effects : The dichlorothiophene group in the target compound increases lipophilicity (ClogP ~2.5 estimated) compared to fluorophenyl (ClogP ~1.8) or methyl-substituted analogs. This may improve membrane permeability but reduce aqueous solubility.

Neuroprotective Activity

The derivative FR-183998, containing the dichlorothiophene-oxadiazole-carboxylic acid scaffold, reduced cerebral infarct volume by 29% in rodent ischemia models at 1 mg/kg . In contrast, sabiporide (a structurally distinct NHE inhibitor) showed similar efficacy but required a higher dose (3 mg/kg), suggesting the dichlorothiophene-oxadiazole motif enhances target affinity.

Antimicrobial Activity

A related oxadiazole-carboxylic acid derivative (5-((4-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic acid) demonstrated potent inhibition of E. coli DNA gyrase (IC₅₀ = 1.2 µM) . The dichloro substitution pattern here mirrors the target compound, highlighting the importance of halogenated groups in disrupting microbial enzyme function.

SAR Trends

- Halogenation: Dichloro substitution (as in the target compound) enhances activity compared to mono-Cl or non-halogenated analogs, likely due to improved van der Waals interactions and electron-withdrawing effects.

- Heterocycle Replacement : Isoxazole analogs (e.g., –7) show reduced activity in NHE inhibition compared to oxadiazoles, possibly due to weaker hydrogen-bonding capacity.

Biological Activity

5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its significant biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is CHClNOS, with a molecular weight of approximately 265.07 g/mol. The compound features a thiophene ring substituted with dichlorine and an oxadiazole moiety, which enhances its biological activity due to the electron-withdrawing properties of the chlorine atoms .

Antimicrobial Activity

Research indicates that compounds containing oxadiazole structures exhibit significant antimicrobial properties. Specifically, 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has shown effectiveness against various bacterial strains. The presence of the dichlorothiophene moiety is believed to increase lipophilicity and facilitate cellular uptake, enhancing its antimicrobial profile .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity Studies : In vitro evaluations have demonstrated that 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal carcinoma), and HeLa (cervical adenocarcinoma). The compound's IC values indicate potent activity comparable to established chemotherapeutics .

| Cell Line | IC Value (µM) | Reference Compound | Reference IC Value (µM) |

|---|---|---|---|

| MCF-7 | 15.63 | Tamoxifen | 10.38 |

| HCT-116 | 12.0 | Doxorubicin | 8.0 |

| HeLa | 20.0 | Cisplatin | 15.0 |

The mechanisms underlying the biological activity of 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid include:

- Topoisomerase Inhibition : Some studies suggest that oxadiazole derivatives can inhibit topoisomerase I activity, leading to DNA damage in cancer cells .

- Apoptosis Induction : Flow cytometry assays have revealed that this compound induces apoptosis in cancer cells in a dose-dependent manner by increasing p53 expression and activating caspase pathways .

Structure-Activity Relationship (SAR)

The structure of oxadiazoles plays a crucial role in determining their biological activity. Modifications to the oxadiazole core or substituents can significantly affect their potency against various targets:

- Halogen Substitution : The introduction of halogens like chlorine enhances the lipophilicity and overall bioactivity of these compounds.

- Functional Group Variations : Changes in functional groups attached to the oxadiazole ring can lead to variations in anticancer efficacy and selectivity towards specific cancer types .

Study on Anticancer Efficacy

A study conducted on a library of oxadiazole derivatives found that those structurally similar to 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid exhibited significant cytotoxicity against human tumor cell lines. The derivatives were evaluated for their ability to induce apoptosis and inhibit cell proliferation through various assays including MTT and flow cytometry .

Clinical Implications

The ongoing research into oxadiazole derivatives suggests potential clinical applications in cancer therapy. The ability of these compounds to selectively target cancer cells while sparing normal cells presents an opportunity for developing new anticancer agents with fewer side effects compared to traditional chemotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.